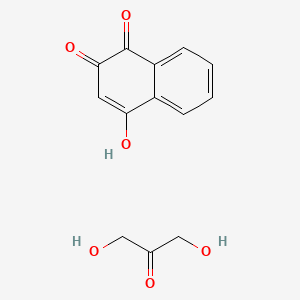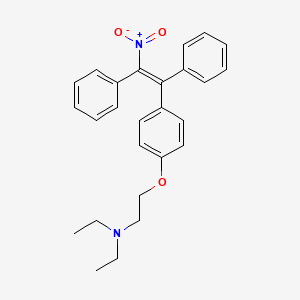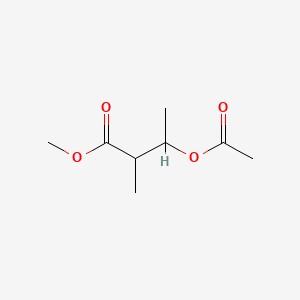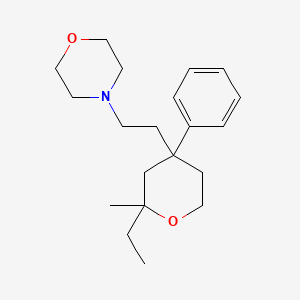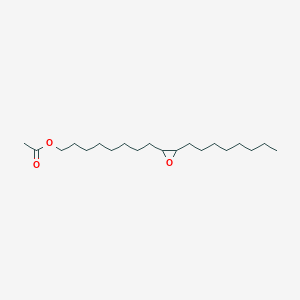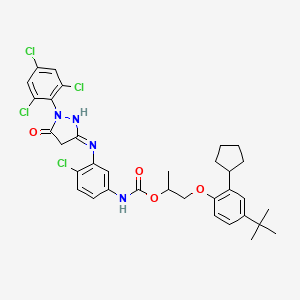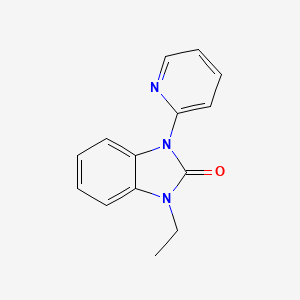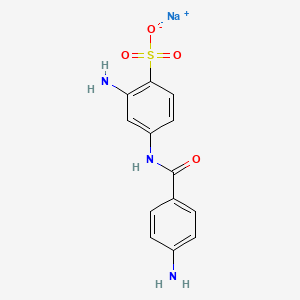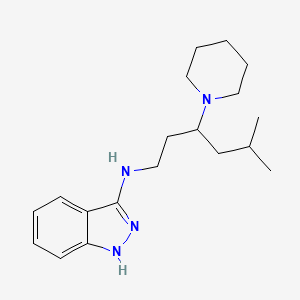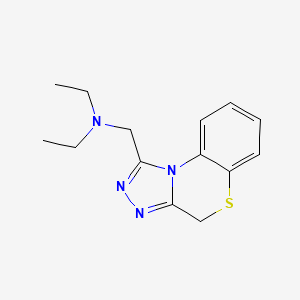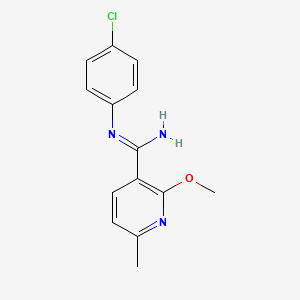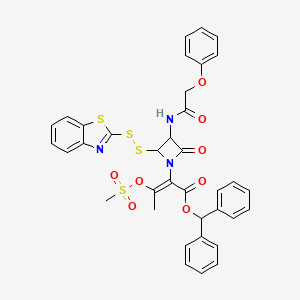
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is a complex organic compound that features a combination of benzothiazole, azetidine, and benzhydryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent . The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield corresponding amines or alcohols.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Azetidine Derivatives: Compounds with azetidine rings are known for their stability and unique reactivity.
Phenoxyacetyl Compounds: These compounds are often used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
84812-84-0 |
|---|---|
Formule moléculaire |
C36H31N3O8S4 |
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
benzhydryl (Z)-2-[2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]-3-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C36H31N3O8S4/c1-23(47-51(2,43)44)31(35(42)46-32(24-14-6-3-7-15-24)25-16-8-4-9-17-25)39-33(41)30(38-29(40)22-45-26-18-10-5-11-19-26)34(39)49-50-36-37-27-20-12-13-21-28(27)48-36/h3-21,30,32,34H,22H2,1-2H3,(H,38,40)/b31-23- |
Clé InChI |
BTUHPFOSUILSJO-SXBRIOAWSA-N |
SMILES isomérique |
C/C(=C(\C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)/N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)/OS(=O)(=O)C |
SMILES canonique |
CC(=C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


